6-Benzoxazolesulfonic acid, 2-methyl-
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Overview
Description
2-methylbenzo[d]oxazole-6-sulfonic acid is a heterocyclic aromatic compound that features a benzoxazole core with a methyl group at the 2-position and a sulfonic acid group at the 6-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzo[d]oxazole-6-sulfonic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acids or aldehydes, followed by sulfonation. For instance, the reaction of 2-aminophenol with methyl carboxylic acid under acidic conditions can yield 2-methylbenzoxazole, which can then be sulfonated using sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the synthesis of benzoxazole derivatives often involves the use of transition-metal-catalyzed reactions. Palladium-catalyzed C-H functionalization and intramolecular oxidative C-O coupling reactions are commonly employed to achieve high yields and selectivity . The use of eco-friendly catalysts and solvent-free conditions is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methylbenzo[d]oxazole-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, sulfonamides, and other functionalized compounds .
Scientific Research Applications
2-methylbenzo[d]oxazole-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and optical materials.
Mechanism of Action
The mechanism of action of 2-methylbenzo[d]oxazole-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-methylbenzo[d]oxazole-6-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group, which confer distinct chemical and biological properties. The sulfonic acid group enhances water solubility and allows for diverse chemical modifications, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-5-9-7-3-2-6(14(10,11)12)4-8(7)13-5/h2-4H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRHUDBMQAYGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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